![molecular formula C12H8N4O2S2 B5628270 N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)
N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the coupling of amine groups with carbonyl compounds followed by reactions with sulfur-containing reagents to introduce the thioamide functionality. For example, Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This procedure highlights the general methodology that could be adapted for synthesizing N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, showcasing the importance of sulfurization and specific functional group interactions (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide often involves intricate arrangements of rings and functional groups, contributing to their reactivity and physical properties. Techniques such as X-ray crystallography are pivotal in elucidating these structures, as demonstrated by Saeed et al. (2010), who determined the crystal structure of a related compound, providing insights into the molecular geometry and intramolecular interactions critical for understanding the behavior of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
The chemical reactions and properties of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide can be inferred from studies on related compounds. For instance, compounds containing benzothiazole units exhibit reactivity towards electrophilic substitution, as well as interactions with various reagents to form new chemical entities. The work by Aleksandrov et al. (2021) on the reactivity of benzothiazole derivatives provides valuable insights into potential reactions that N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide might undergo, such as nitration, bromination, and acylation (Aleksandrov et al., 2021).
Physical Properties Analysis
The physical properties of compounds like N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, including melting points, solubility, and crystal structure, are crucial for their handling and application in various domains. Hu et al. (2016) explored the corrosion inhibiting effects of benzothiazole derivatives, shedding light on the physical interactions between these molecules and metal surfaces, which may parallel the surface activity characteristics of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide (Hu et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, such as reactivity patterns, stability under various conditions, and interaction with other chemical entities, is essential. Studies on similar compounds, like those conducted by Adhami et al. (2014), which explored the synthesis, characterization, and cytotoxic activity of thiadiazolopyridine benzamide derivatives, provide a foundation for predicting the chemical behavior of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide, especially in terms of its potential bioactivity and interaction with biological targets (Adhami et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S2/c17-11(9-5-2-6-18-9)14-12(19)13-7-3-1-4-8-10(7)16-20-15-8/h1-6H,(H2,13,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGUILKQEPPSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.